1-tert-Butyl-3-(chlorométhyl)benzène

Vue d'ensemble

Description

1-Chloromethyl-3-(1,1-dimethylethyl)benzene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Chloromethyl-3-(1,1-dimethylethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloromethyl-3-(1,1-dimethylethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de blocs de construction en chimie organique

Ce composé est fréquemment utilisé comme bloc de construction en synthèse organique. Sa fonctionnalité de chlorure benzylique permet diverses réactions, y compris les substitutions nucléophiles, pour générer une large gamme de dérivés. Ces dérivés peuvent servir de précurseurs pour des molécules plus complexes utilisées dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .

Agent de contrôle de la polymérisation

En chimie des polymères, 1-tert-Butyl-3-(chlorométhyl)benzène est utilisé pour contrôler le poids moléculaire pendant les réactions de polymérisation. Il contribue à prévenir la formation de microgels, assurant la production de polymères ayant les propriétés souhaitées .

Chimie des radicaux libres

La position benzylique du composé est sujette aux réactions radicalaires libres, telles que la bromination ou la chloration. Cette réactivité est exploitée pour créer des structures moléculaires spécifiques qui sont autrement difficiles à synthétiser .

Normes de spectrométrie de masse

En tant que matériau de référence certifié, This compound est utilisé en spectrométrie de masse pour une analyse de données hautement précise et fiable. Il aide à calibrer les instruments et à valider les méthodologies en chimie analytique .

Catalyseur et réactif dans les réactions organiques

Il sert de catalyseur ou de réactif dans diverses réactions organiques, y compris les processus d'éthérification. Ces réactions sont importantes pour la production de composés pouvant être utilisés comme additifs au biodiesel pour une combustion plus propre dans les moteurs à combustion interne .

Étude des mécanismes réactionnels

Le composé est également utilisé dans la recherche académique pour étudier les mécanismes réactionnels, en particulier ceux impliquant des réactions de substitution nucléophile et d'élimination. La compréhension de ces mécanismes est cruciale pour la conception de nouvelles voies synthétiques en chimie organique .

Activité Biologique

1-Chloromethyl-3-(1,1-dimethylethyl)benzene, also known by its CAS number 38580-79-9, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its applications in chemical synthesis, potential therapeutic effects, and toxicity profiles based on diverse research findings.

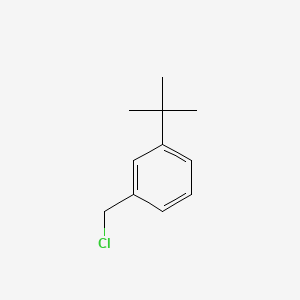

1-Chloromethyl-3-(1,1-dimethylethyl)benzene is characterized by its chloromethyl and tert-butyl groups attached to a benzene ring. These structural features contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13Cl |

| Molecular Weight | 172.67 g/mol |

| Boiling Point | 165 °C |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that compounds similar to 1-Chloromethyl-3-(1,1-dimethylethyl)benzene exhibit significant antitumor activity. For instance, multi-substituted benzene derivatives have been shown to inhibit tumor cell proliferation effectively. This suggests that 1-Chloromethyl-3-(1,1-dimethylethyl)benzene may serve as a lead compound in developing antitumor agents .

The biological activity of chlorinated benzenes often involves interaction with cellular targets such as enzymes and receptors. The presence of the chloromethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules .

Toxicological Profile

The safety and toxicity of 1-Chloromethyl-3-(1,1-dimethylethyl)benzene are crucial for its application in pharmaceuticals and industry. Data from various studies indicate that while some chlorinated compounds exhibit low toxicity at certain concentrations, others can be carcinogenic or toxic to aquatic life .

Case Studies

Case Study 1: In Vivo Toxicity Assessment

A study assessing the acute toxicity of chlorinated benzene derivatives found that exposure to high concentrations led to significant liver damage in animal models. The study highlighted the need for careful evaluation of exposure levels in therapeutic applications .

Case Study 2: Anticancer Screening

In vitro screening of various chlorinated compounds demonstrated that 1-Chloromethyl-3-(1,1-dimethylethyl)benzene inhibited the growth of specific cancer cell lines at micromolar concentrations. This suggests potential use in targeted cancer therapies .

Applications in Synthesis

Beyond its biological implications, 1-Chloromethyl-3-(1,1-dimethylethyl)benzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity .

Propriétés

IUPAC Name |

1-tert-butyl-3-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWCABOLGIVZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191901 | |

| Record name | 1-Chloromethyl-3-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-79-9 | |

| Record name | 1-Chloromethyl-3-(1,1-dimethylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038580799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloromethyl-3-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.